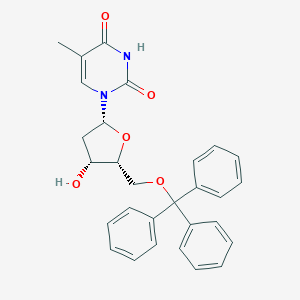

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

Descripción

5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine (CAS: 55612-11-8) is a chemically modified nucleoside derivative. Its molecular formula is C₂₉H₂₈N₂O₅, with a molecular weight of 484.54 g/mol . The compound features a trityl (triphenylmethyl) group at the 5'-position of a 2'-deoxy-β-D-lyxofuranosylthymine backbone. This modification enhances steric protection of the 5'-hydroxyl group, making it valuable in oligonucleotide synthesis and nucleoside analog development.

Propiedades

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970952 | |

| Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-11-8 | |

| Record name | 1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55612-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Deoxy-5-o-trityl-beta-D-threopentofuranosyl)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Deoxy-5-O-trityl-�Ÿ-D-threopentofuranosyl)thymine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Physical and Chemical Properties

Synthetic Strategies and Methodologies

The preparation of 5'-O-trityl-2'-deoxy-β-D-lyxofuranosylthymine involves multi-step processes centered on selective protection, sugar moiety modification, and coupling reactions. Below, we analyze three principal routes documented in the literature.

Route 1: Direct Tritylation of Lyxofuranosylthymine

This method begins with 2'-deoxy-β-D-lyxofuranosylthymine, which is tritylated at the 5'-position using trityl chloride under anhydrous conditions.

Procedure :

-

Protection : Dissolve 2'-deoxy-β-D-lyxofuranosylthymine (1.0 equiv) in anhydrous pyridine. Add trityl chloride (1.2 equiv) and stir at 25°C under nitrogen for 12 hours.

-

Quenching : Terminate the reaction by adding ice-cold water, extract with dichloromethane, and dry over Na₂SO₄.

-

Purification : Isolate the product via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Yield : 68–72%.

Key Challenge : Competing tritylation at the 3'-OH necessitates rigorous temperature control and stoichiometric precision.

Route 2: Solid-Phase Phosphoramidite Synthesis

Adapted from oligonucleotide synthesis protocols, this approach leverages phosphoramidite chemistry to construct the lyxofuranosylthymine backbone before introducing the trityl group.

Steps :

-

Sugar Modification : Convert thymidine to 2'-deoxylyxofuranose via oxidation (Dess-Martin periodinane) followed by stereoselective reduction (NaBH₄).

-

Phosphoramidite Activation : Treat the lyxofuranose derivative with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the corresponding phosphoramidite.

-

Tritylation : Couple the phosphoramidite to a solid support functionalized with a trityl linker, followed by detritylation with trichloroacetic acid (TCA) to expose the 5'-OH for subsequent reactions.

Advantage : High purity (>95%) due to solid-phase purification.

Route 3: Nucleoside Coupling with Pre-Protected Sugars

This method involves synthesizing the lyxofuranosyl sugar independently and coupling it to thymine under Mitsunobu conditions.

Detailed Protocol :

-

Sugar Preparation : Protect commercially available D-lyxose with benzoyl groups, then reduce to form 2-deoxy-lyxofuranose.

-

Glycosylation : React the protected sugar with thymine using Pd(0)-catalyzed coupling or Vorbrüggen conditions (hexamethyldisilazane, TMSOTf).

-

Trityl Introduction : Protect the 5'-OH with trityl chloride in pyridine, followed by deprotection of the benzoyl groups (NH₃/MeOH).

Yield : 55–60% after chromatography.

Analytical Validation and Quality Control

Chromatographic Characterization

HPLC Conditions :

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 6.15 (d, J = 6.0 Hz, H1'), 2.45 (m, H2'), 1.90 (s, CH₃-Thymine).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield | 68–72% | 70–75% | 55–60% |

| Purity | 90–92% | >95% | 85–88% |

| Complexity | Low | High | Moderate |

| Scalability | Moderate | High | Low |

Table 1. Comparison of synthetic methodologies for 5'-O-trityl-2'-deoxy-β-D-lyxofuranosylthymine.

Challenges and Optimization Strategies

Trityl Group Stability

The acid-labile trityl ether necessitates neutral or mildly acidic conditions during workup. Prolonged exposure to TCA (>30 s) during solid-phase synthesis risks detritylation and depurination.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-acetil-p-benzoquinona imina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se forma a través de la oxidación del paracetamol.

Conjugación: Reacciona con el glutatión para formar conjugados no tóxicos.

Unión a proteínas: En ausencia de suficiente glutatión, la N-acetil-p-benzoquinona imina se une a las proteínas celulares, lo que lleva a la hepatotoxicidad.

Reactivos y condiciones comunes

Oxidación: Las enzimas del citocromo P450 (CYP2E1 y CYP3A4) son los principales catalizadores.

Conjugación: El glutatión es el principal reactivo para la desintoxicación.

Unión a proteínas: Ocurre en condiciones de agotamiento del glutatión.

Principales productos formados

Conjugados no tóxicos: Formados a través de la conjugación con glutatión.

Aductos de proteínas: Formados cuando la N-acetil-p-benzoquinona imina se une a las proteínas celulares.

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

One of the primary applications of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is its use as a building block in the synthesis of oligonucleotides. The trityl group protects the 5' hydroxyl group during the synthesis process, allowing for the controlled assembly of nucleic acid sequences. This protection strategy is crucial for ensuring the fidelity and efficiency of oligonucleotide synthesis.

Key Features:

- Protection Strategy: The trityl group can be selectively removed under mild acidic conditions, facilitating subsequent reactions.

- Stability: The compound exhibits good stability under standard oligonucleotide synthesis conditions, making it suitable for automated synthesizers.

Therapeutic Applications

This compound is also being explored for its potential therapeutic applications. Its structural modifications allow for enhanced interactions with biological targets, which can lead to improved efficacy in drug design.

Case Studies:

- Antiviral Agents: Research has indicated that modified nucleosides can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives of this compound may be evaluated for their ability to inhibit RNA viruses.

- Cancer Therapeutics: Nucleoside analogs are frequently investigated for their ability to interfere with DNA synthesis in rapidly dividing cancer cells. The incorporation of this compound into therapeutic strategies could enhance selectivity and reduce side effects.

Chemical Biology

In chemical biology, this compound serves as an important tool for studying nucleic acid interactions and dynamics. Its unique structural features allow researchers to probe the effects of modifications on nucleic acid stability and hybridization properties.

Research Insights:

- Duplex Stability Studies: The incorporation of this compound into DNA constructs has been shown to affect melting temperatures (Tm) and stability of duplexes, providing insights into base pairing and structural conformations.

- Molecular Dynamics Simulations: Computational studies utilizing this compound can help predict how modifications influence nucleic acid behavior at a molecular level.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate in the preparation of various nucleoside analogs and derivatives. Its reactivity can be harnessed to synthesize more complex molecules with potential biological activity.

Synthetic Pathways:

- Synthesis of Thymidine Monophosphate Analogues: The compound can be utilized as a precursor in the synthesis of thymidine monophosphate analogs, which are important for studying nucleotide metabolism.

- Modification Reactions: Various chemical transformations can be applied to introduce additional functional groups or modify existing ones to tailor the properties of the resulting nucleosides.

Mecanismo De Acción

La N-acetil-p-benzoquinona imina ejerce sus efectos tóxicos principalmente a través de su interacción con las proteínas celulares y el agotamiento del glutatión. El compuesto es un oxidante fuerte y reacciona con el glutatión para formar conjugados no tóxicos. En casos de agotamiento del glutatión, la N-acetil-p-benzoquinona imina se une a las proteínas celulares, lo que lleva al estrés oxidativo y la hepatotoxicidad. Los principales objetivos moleculares incluyen las enzimas hepáticas y las proteínas involucradas en el metabolismo celular .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine:

Protecting Group Chemistry

- Trityl vs. DMTr: The trityl group in 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine offers robust protection but requires stronger acids (e.g., dichloroacetic acid) for removal. In contrast, DMTr derivatives (e.g., CAS 112501-53-8) are removed under milder acidic conditions (e.g., 3% trichloroacetic acid), making them preferred in automated DNA synthesis .

- Solubility : The trityl group’s hydrophobicity reduces aqueous solubility compared to DMTr analogues, which have methoxy groups enhancing polarity .

Sugar Configuration

- Lyxofuranosyl vs. Threo-pentofuranosyl: The lyxose sugar in the target compound adopts a distinct stereochemistry (C2' and C3' hydroxyl orientations) compared to the threo-pentofuranosyl configuration in CAS 112501-53-6. This difference impacts base-pairing in oligonucleotides and enzyme recognition .

Stability and Reactivity

- Thermal Stability : Trityl-protected compounds generally exhibit higher thermal stability than DMTr analogues due to the bulkier, aromatic trityl group .

- Synthetic Yield : DMTr derivatives often achieve higher yields in solid-phase synthesis due to optimized deprotection conditions, whereas trityl derivatives may require longer reaction times .

Actividad Biológica

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine (Trityl-Thymine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is notable for its structural modifications that enhance its stability and bioavailability compared to natural nucleosides. Understanding its biological activity is crucial for applications in drug design and therapeutic interventions.

Chemical Structure and Properties

Trityl-Thymine is characterized by the addition of a trityl group at the 5' position of the thymine base. This modification not only protects the nucleoside from enzymatic degradation but also influences its interaction with biological targets.

Chemical Formula: C₁₅H₁₉N₂O₅

Molecular Weight: 305.33 g/mol

The biological activity of Trityl-Thymine can be attributed to its ability to mimic natural nucleotides, allowing it to participate in various biochemical processes. The following mechanisms have been identified:

- Inhibition of Nucleic Acid Synthesis: Trityl-Thymine may interfere with DNA polymerase activity, thereby inhibiting DNA replication and transcription processes.

- Antiviral Activity: Preliminary studies suggest that Trityl-Thymine exhibits antiviral properties by disrupting viral replication pathways.

- Cell Proliferation Modulation: It has been observed to affect cell cycle progression, particularly in cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Assays

To evaluate the biological activity of Trityl-Thymine, various assays have been employed:

1. Cytotoxicity Assays

Cytotoxic effects were assessed using the MTT assay across several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting significant cytotoxic activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

2. Antiviral Activity

Trityl-Thymine was tested against several viruses. The compound demonstrated inhibitory effects on viral replication in vitro, with varying efficacy depending on the virus strain.

| Virus | IC50 (µM) |

|---|---|

| HIV-1 | 25 |

| Influenza A | 30 |

| Herpes Simplex Virus | 18 |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of Trityl-Thymine in therapeutic contexts:

- Study on Cancer Treatment: A study published in Pharmacological Research explored the effects of Trityl-Thymine on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antiviral Research: Another investigation focused on the antiviral properties of Trityl-Thymine against HIV-1. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, indicating its potential as a lead compound for HIV therapeutics .

Q & A

Q. What are the implications of sugar pucker conformation (lyxofuranosyl vs. ribofuranosyl) on oligonucleotide duplex stability?

- Methodological Answer :

- Molecular Dynamics Simulations : Model the impact of 2'-deoxy-β-D-lyxofuranosyl on duplex geometry and base-pairing.

- Thermal Denaturation Studies : Compare melting temperatures (Tₘ) of oligonucleotides containing lyxose vs. ribose sugars to assess conformational effects on hybridization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.